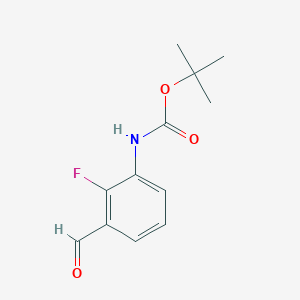
tert-butyl N-(2-fluoro-3-formylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate: is an organic compound with the molecular formula C12H14FNO3 It is a derivative of carbamate, featuring a tert-butyl group, a fluoro-substituted phenyl ring, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluoro-3-formylphenyl)carbamate typically involves the reaction of 2-fluoro-3-formylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl N-(2-fluoro-3-formylphenyl)carbamate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-fluoro-3-carboxyphenylcarbamate.
Reduction: 2-fluoro-3-hydroxymethylphenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and inhibition. Its structure allows it to act as a probe for investigating the activity of certain enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure makes it a candidate for targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-fluoro-3-formylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluoro group enhances the compound’s binding affinity to specific receptors, modulating their activity. These interactions can alter cellular signaling pathways and metabolic processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
- tert-Butyl N-(2-fluoro-6-formylphenyl)carbamate
- tert-Butyl N-(4-fluoro-2-formylphenyl)carbamate
- tert-Butyl N-(3-formylphenyl)carbamate
Comparison:
- tert-Butyl N-(2-fluoro-6-formylphenyl)carbamate: Similar structure but with the formyl group at a different position, leading to different reactivity and binding properties.
- tert-Butyl N-(4-fluoro-2-formylphenyl)carbamate: The position of the fluoro and formyl groups affects the compound’s electronic properties and reactivity.
- tert-Butyl N-(3-formylphenyl)carbamate: Lacks the fluoro group, resulting in different chemical behavior and applications.
Uniqueness: tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate is unique due to the specific positioning of the fluoro and formyl groups on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
1785326-88-6 |
|---|---|
Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-3-formylphenyl)carbamate |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-15)10(9)13/h4-7H,1-3H3,(H,14,16) |
InChI Key |
QYFNYYABRKJZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


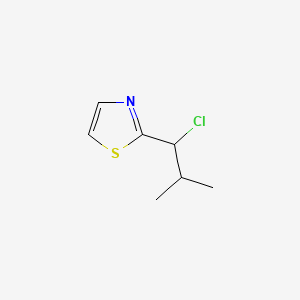
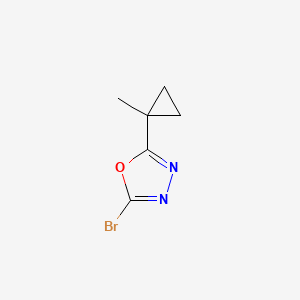
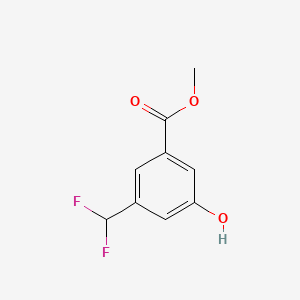
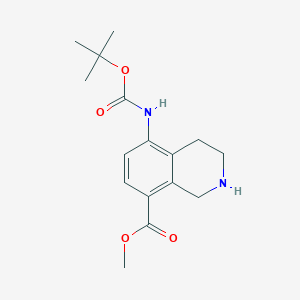
![Methyl 4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate](/img/structure/B13464907.png)
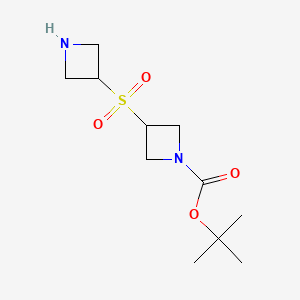
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13464917.png)
![1,6-Dioxa-9-azaspiro[3.6]decane hydrochloride](/img/structure/B13464919.png)

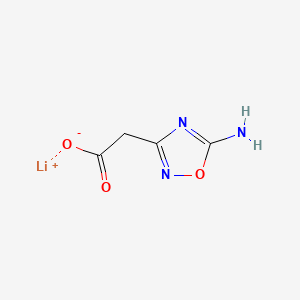
![3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13464932.png)
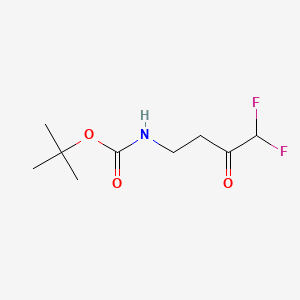
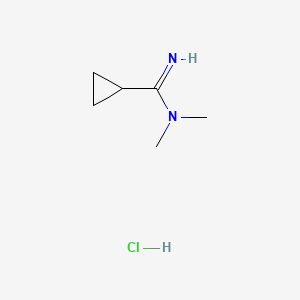
![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)
